molecular formula C13H9BrCl2 B8788767 4,4'-(BROMOMETHYLENE)BIS(CHLOROBENZENE) CAS No. 6306-46-3

4,4'-(BROMOMETHYLENE)BIS(CHLOROBENZENE)

Cat. No.: B8788767
CAS No.: 6306-46-3
M. Wt: 316.0 g/mol
InChI Key: LTVSBZFRNCOETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1’-(bromomethylene)bis(4chloro-) is a chemical compound with the molecular formula C13H11BrCl2. It is also known by other names such as Methane, bromodiphenyl-; α-Bromodiphenylmethane; Benzhydryl bromide; Bromodiphenylmethane; Diphenylbromomethane; Diphenylmethyl bromide . This compound is characterized by the presence of a bromomethylene group attached to two benzene rings, each substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(bromomethylene)bis(4chloro-) typically involves the bromination of diphenylmethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the methylene position. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{CHBr}\text{C}_6\text{H}_5 + \text{HBr} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also include purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(bromomethylene)bis(4chloro-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form diphenylmethane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include phenols, amines, and thioethers.

    Oxidation Reactions: Products include benzophenone and benzoic acid.

    Reduction Reactions: Products include diphenylmethane and its derivatives.

Scientific Research Applications

Benzene, 1,1’-(bromomethylene)bis(4chloro-) has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(bromomethylene)bis(4chloro-) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethylene group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzhydryl chloride: Similar structure but with a chlorine atom instead of bromine.

    Benzhydryl fluoride: Similar structure but with a fluorine atom instead of bromine.

    Benzhydryl iodide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Benzene, 1,1’-(bromomethylene)bis(4chloro-) is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. The bromine atom makes it more reactive towards nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs.

Properties

CAS No.

6306-46-3

Molecular Formula

C13H9BrCl2

Molecular Weight

316.0 g/mol

IUPAC Name

1-[bromo-(4-chlorophenyl)methyl]-4-chlorobenzene

InChI

InChI=1S/C13H9BrCl2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H

InChI Key

LTVSBZFRNCOETR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of bis(4-chlorophenyl)methanol (2.0 g) and carbon tetrabromide (5.2 g) in tetrahydrofuran (30 ml) was added triphenylphosphine (4.2 g). The mixture was stirred at room temperature for 1 hours. After the mixture was filtered off, the solvent was removed in vacuo. The residue was dissolved in n-hexane (30 ml) and filtered off. The filtrate was evaporated and the residue was purified by distillation at reduced pressure to give bis(4-chlorophenyl)bromomethane as an oil (2.43 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 15.14 g (59.3 mmol) of bis(4-chlorophenyl)methanol in 100 mL of methylene chloride was added slowly a solution of 71.2 mL of BBr3 (71.2 mmol, 1M in CH2Cl2). The solution was stirred for at 0° C. for 1 h. Then 60 mL of water was added to quench the reaction and the reaction mixture was poured into 200 mL of methylene chloride. The water layer was extracted with methylene chloride (60 mL×2) and the combined organic layer was dried over Na2SO4 and concentrated to give the title compound; 1NMR (CDCl3) δ 6.24 (s, 1H), 7.36 (d, 4H, J=8.7 Hz), 7.41 (d, 2H, J=8.7 Hz).
Quantity
15.14 g
Type
reactant
Reaction Step One
Name
Quantity
71.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.